molecular formula C24H31NO3 B192811 Dihydro Donepezil (Mixture of Diastereomers) CAS No. 120012-04-6

Dihydro Donepezil (Mixture of Diastereomers)

Cat. No. B192811
M. Wt: 381.5 g/mol
InChI Key: UGTUAFCYSWJIHS-UHFFFAOYSA-N
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Description

Dihydro Donepezil is a potential metabolite of Donepezil . It acts as an inhibitor of acetylcholinesterase (AChE) . The molecular formula of Dihydro Donepezil is C24H31NO3 .


Synthesis Analysis

The synthesis of Donepezil, which Dihydro Donepezil is a potential metabolite of, has been extensively researched . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .


Molecular Structure Analysis

The molecular structure of Dihydro Donepezil consists of a piperidine nucleus, which is part of the larger Donepezil structure . The molecular weight of Dihydro Donepezil is 381.51 .


Chemical Reactions Analysis

Donepezil, the parent compound of Dihydro Donepezil, has been the subject of extensive research into its synthesis and structural modifications . These modifications and their impact on biological activities have been explored .


Physical And Chemical Properties Analysis

Diastereomers, such as Dihydro Donepezil, have different physical properties . They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions .

Scientific Research Applications

Neuroprotection and Alzheimer's Disease

Dihydro Donepezil, a potent acetylcholinesterase inhibitor, has shown significant potential in neuroprotection, particularly related to Alzheimer's disease. Studies have demonstrated its efficacy in protecting cortical neurons against glutamate neurotoxicity and preventing apoptotic neuronal death, indicating its role in safeguarding neurons from various toxicities (Takada et al., 2003). Further research revealed that Donepezil has protective effects against ischemic damage, glutamate excitotoxicity, and amyloid-beta toxicity in rat primary cultured neurons, suggesting its broader applicability in neurodegenerative diseases (Akasofu et al., 2008).

Cognitive Enhancement

Donepezil has also been investigated for its impact on cognitive function. For instance, a study explored its effects on cognitive functioning, mood, and quality of life in irradiated brain tumor patients, showing significant improvements in various cognitive measures (Shaw et al., 2006). This indicates the potential of Donepezil in enhancing cognitive abilities in conditions other than Alzheimer's disease.

Interaction with Human Transferrin

A study focusing on the interaction between Donepezil and human transferrin used techniques like UV–vis absorbance and fluorescence spectroscopy. The findings provide insights into the molecular basis of this interaction, which can aid in understanding the activity and mechanism of protein and drug binding. This has implications for drug design and treatment strategies for disorders like Alzheimer's disease (Shamsi et al., 2020).

Impact on Mitochondrial Function

Research has shown that Donepezil attenuates amyloid-β-associated mitochondrial dysfunction, indicating its role in protecting against mitochondrial damage, a significant factor in Alzheimer's disease pathology (Ye et al., 2015).

Microglia Signaling

A study revealed that Donepezil directly acts on microglial cells to inhibit their inflammatory activation, suggesting its potential in targeting microglia signaling pathways. This finding points to non-cholinergic mechanisms through which Donepezil may exert neuroprotective effects (Hwang et al., 2010).

Safety And Hazards

The safety data sheet for Dihydro Donepezil indicates that it is for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

Given the increasing prevalence of Alzheimer’s disease, the synthesis and modification of drugs like Donepezil, and by extension Dihydro Donepezil, are of paramount importance . This will guide the development of efficient compounds for neurodegenerative disorder management .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTUAFCYSWJIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442922
Record name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Donepezil

CAS RN

120012-04-6
Record name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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